2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-15(2)25(16(3)4)20(26)14-24-11-9-23(10-12-24)13-19-21-17-7-5-6-8-18(17)22-19/h5-8,15-16H,9-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXXDUYMJYMFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reaction: The benzimidazole derivative is then coupled with the alkylated piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with diisopropylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, particularly targeting the acetamide group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its benzimidazole core, which is known to interact with various biological targets.
Medicine
Medicinally, this compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Selected Compounds
Key Insights from Structural Variations
A. Linker Modifications
- Methylene vs. Thioether Linkers : The target compound’s methylene linker (CH₂) contrasts with the thioether (S-CH₂) in K-603. Thioethers enhance metabolic stability but may reduce solubility compared to methylene groups .
- Schiff Base Linkers : Copper Complex 8 employs a Schiff base (imine) linker, enabling metal coordination critical for catalytic dopamine oxidation .
B. Substituent Effects
C. Pharmacological Implications
- Enzyme Inhibition : K-604’s ACAT2 inhibition (IC₅₀ = 0.45 μM) suggests that the benzimidazole-piperazine-acetamide scaffold is viable for targeting lipid metabolism enzymes. The target compound’s diisopropyl group may alter binding affinity compared to K-604’s trifluoromethylpyridine .
- Metal Coordination : Ni/Cu complexes (e.g., 16a, 8) highlight the benzimidazole moiety’s versatility in metal chelation, a property unexplored in the target compound but relevant for catalytic or antimicrobial applications .
Biologische Aktivität
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide is a synthetic derivative that incorporates a benzimidazole moiety, a piperazine ring, and an acetamide structure. This unique combination of functional groups suggests potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. Recent studies have focused on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of key enzymes involved in tumor progression.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features:
- A benzimidazole ring, known for its biological activity.
- A piperazine moiety, which enhances solubility and bioavailability.
- An N,N-diisopropylacetamide group that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Binding : The benzimidazole moiety has been shown to bind to DNA, potentially disrupting its function and leading to apoptosis in cancer cells .
- Enzyme Inhibition : It acts as an inhibitor of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to increased DNA damage and cell cycle arrest .
- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : Benzimidazole derivatives have been identified as potent IDO1 inhibitors, which play a role in immune regulation and tumor evasion .
Antitumor Activity
Recent studies have evaluated the antitumor activity of benzimidazole derivatives, including the compound . Notable findings include:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics. For example, compounds similar to this one demonstrated IC50 values in the low nanomolar range against melanoma cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A375 (melanoma) | < 0.01 | |
| BBZ Derivative | NCI 60 Cell Lines | 16 |
Mechanistic Insights
The mechanism by which this compound exerts its antitumor effects has been elucidated through various assays:
- Flow Cytometry : Studies indicated that treatment with the compound leads to G2/M phase cell cycle arrest, suggesting that it disrupts normal cell division processes due to DNA damage .
Comparative Analysis with Other Benzimidazole Derivatives
Comparative studies highlight the unique efficacy of this compound relative to other benzimidazole derivatives:
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Hu Topo I | 16 | Moderate |
| Other BBZ Derivative | IDO1 | 36 | High |
Case Studies
Several case studies have reported on the efficacy of benzimidazole derivatives in clinical settings:
- Zhang et al. (2021) : This study explored novel benzimidazole analogues as IDO1 inhibitors, showing promising results in enhancing immune response against tumors .
- Hamilton et al. (2021) : The research demonstrated that certain benzimidazole derivatives possess broad-spectrum antitumor activity and favorable pharmacokinetic profiles, making them suitable candidates for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
Benzimidazole Core Formation : Condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions (e.g., HCl, 80°C) to generate the 1H-benzo[d]imidazole moiety .
Piperazine Functionalization : Alkylation of piperazine using a benzimidazole-methyl halide intermediate, often in polar aprotic solvents like DMF or DMSO at 60–80°C .
Acetamide Coupling : Reaction of the piperazine intermediate with diisopropylamine and chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) at room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (DMSO-d₆ or CDCl₃) verify substituent positions and piperazine/benzimidazole integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 428.3) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm acetamide and piperazine bonds .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Screening :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., histamine receptors) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational methods aid in optimizing the compound’s binding affinity to biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histamine H4 receptor). Focus on piperazine’s hydrogen bonding and benzimidazole’s π-π stacking .
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess stability over 100 ns trajectories .
QSAR Modeling : Corrogate substituent effects (e.g., diisopropylamide bulkiness) with activity using Random Forest or PLS regression .
Q. What strategies resolve low yields during the piperazine alkylation step?
- Optimization :
- Solvent Selection : Replace DMF with NMP to reduce side reactions (yield increased from 45% to 68% in ).
- Catalyst Use : Add KI (10 mol%) to facilitate SN2 displacement .
- Temperature Control : Gradual heating (40°C → 80°C) minimizes decomposition .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Strategies :
- Prodrug Design : Introduce ester groups (e.g., acetyl) on the diisopropylamide to enhance solubility, with enzymatic cleavage in vivo .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-oxidation). Block degradation via methyl substitution .
- Data Table :
| Modification | Aqueous Solubility (mg/mL) | t₁/₂ (Microsomes) |
|---|---|---|
| Parent Compound | 0.12 | 28 min |
| Methyl-Substituted | 0.09 | 65 min |
| Ester Prodrug | 1.45 | 42 min |
Contradictions and Recommendations
- Synthetic Routes : uses TLC for monitoring, while prefers HPLC for intermediate purity. Recommendation : Combine TLC (quick checks) with HPLC (final validation).
- Biological Targets : Some studies highlight histamine receptor affinity , others emphasize kinase inhibition . Recommendation : Perform broad-panel screening to identify primary targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
